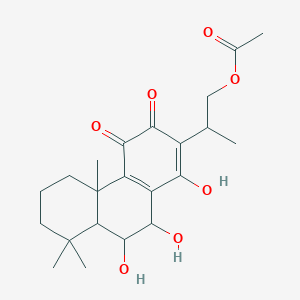

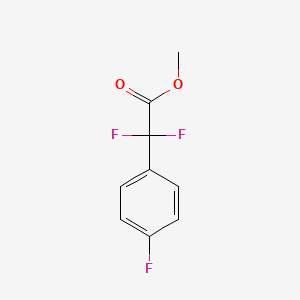

2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with potential relevance in various chemical and pharmaceutical contexts. Its structure suggests it may have unique physical and chemical properties, making it an interesting subject for detailed analysis.

Synthesis Analysis

The synthesis of similar complex organic molecules typically involves multistep chemical reactions, starting from simpler precursors. A related compound, (4bS,8aR)-1-isopropyl-4 b,8,8-trimethyl-7-oxo-4 b,7,8,8a,9,10-hexahydrophenanthren-2-yl acetate, was prepared through direct acetylation of naturally occurring totarolenone, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Laamari et al., 2018).

Molecular Structure Analysis

Crystal structure analysis is a crucial tool for understanding the spatial arrangement of atoms within a molecule. The crystal structure of a similar compound was determined to form sheets parallel to the bc plane through C—H⋯O hydrogen bonds and C—H⋯π interactions, offering insights into how the target molecule might organize in the solid state and interact with its environment (Laamari et al., 2018).

Chemical Reactions and Properties

The reactivity of a molecule like this could be influenced by its functional groups and stereochemistry. For instance, the presence of acetyl and hydroxyl groups could make it a participant or product in esterification and acetylation reactions. Additionally, its complex structure suggests potential for specific interactions with biological molecules, though the exclusion of drug-related information limits further speculation in this area.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal form are directly related to a molecule's structure. While specific data for this compound are not provided, related compounds' crystallographic data suggest that intermolecular hydrogen bonding plays a significant role in determining its solid-state properties (Laamari et al., 2018).

Wissenschaftliche Forschungsanwendungen

Structural Insights and Synthesis

The compound of interest, closely related to the structural framework of natural occurring diterpenes, has been synthesized and characterized, revealing insights into its molecular configuration and potential applications in chemical research. The synthesis of similar compounds, through direct acetylation reactions of naturally occurring totarolenone, leads to molecules that exhibit significant hydrogen bonding and π interactions, forming stable crystalline structures. This understanding aids in the development of new synthetic methods and the exploration of molecular properties critical for drug design and discovery (Laamari et al., 2018; Oubabi et al., 2014).

Drug Design and Discovery

In the realm of drug discovery, similar compounds have been developed with potential analgesic and antipyretic properties, showcasing the role of such structures in medicinal chemistry. By employing green chemistry approaches, these studies offer a sustainable pathway to develop drugs with lesser environmental impact, opening avenues for the synthesis of novel therapeutic agents (Reddy et al., 2014).

Antioxidant Properties

Compounds with a similar structural backbone have demonstrated strong antioxidant activity, highlighting their potential as therapeutic agents. The study of such compounds derived from the fruits of Artocarpus nobilis indicates their importance in developing antioxidant therapies, which could combat oxidative stress-related diseases (Jayasinghe et al., 2006).

Pathway Activation for Disease Treatment

Further research into structurally similar compounds has identified their role in activating the Keap1/Nrf2/ARE pathway, a critical cellular defense mechanism against oxidative damage and inflammation. This pathway's activation has significant implications for treating chronic diseases such as diabetic nephropathy, showcasing the therapeutic potential of these compounds (Saito et al., 2013).

Redox Behavior in Analytical Chemistry

The redox behavior of structurally related hydroxyanthracenediones has been thoroughly investigated, providing insights into their pH- and temperature-responsive properties. Such studies are crucial for developing analytical techniques in chemistry, understanding the electrochemical properties of compounds, and designing sensors or probes for various applications (Ahmad et al., 2015).

Wirkmechanismus

Target of Action

Lophanthoidin E, also known as 2-(1,9,10-Trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate or HY-N3366, is a diterpenoids compound . It primarily targets mammalian DNA gyrase and human topoisomerase I . These enzymes play crucial roles in DNA replication, transcription, and recombination.

Mode of Action

Lophanthoidin E interacts with its targets by binding to these enzymes, thereby inhibiting their activity . This interaction results in the prevention of DNA supercoiling, which is essential for DNA replication and transcription. Consequently, this leads to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Lophanthoidin E is the DNA replication pathway. By inhibiting DNA gyrase and topoisomerase I, Lophanthoidin E disrupts the supercoiling process, which is a critical step in DNA replication. This disruption can lead to downstream effects such as halted cell division and bacterial growth inhibition .

Result of Action

The molecular and cellular effects of Lophanthoidin E’s action primarily involve the inhibition of bacterial growth. By binding to and inhibiting the activity of DNA gyrase and topoisomerase I, Lophanthoidin E prevents the supercoiling of DNA, thereby disrupting DNA replication and transcription. This disruption leads to the inhibition of bacterial cell division and growth .

Eigenschaften

IUPAC Name |

2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVNNHGOOVAQDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14193977 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate](/img/structure/B1180725.png)

![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)

![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)